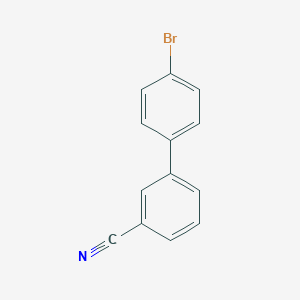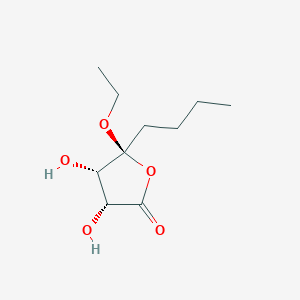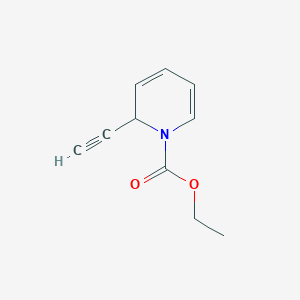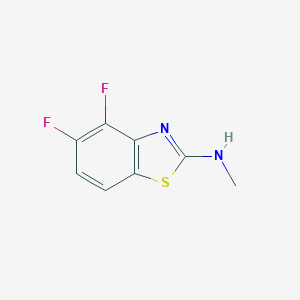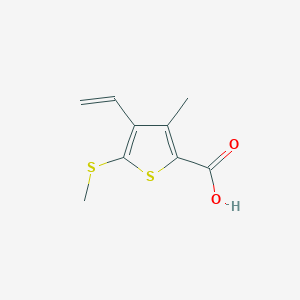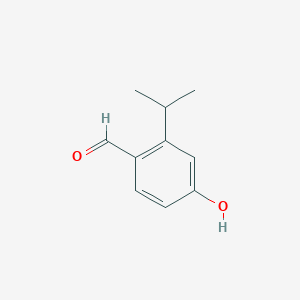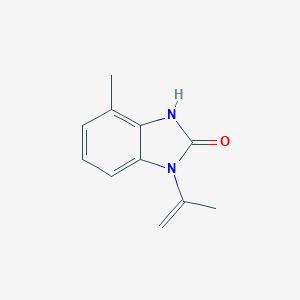
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, also known as IBZ, is a benzimidazolone derivative that has gained attention in scientific research due to its potential therapeutic applications. IBZ has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of the transcription factor NF-kappaB. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells, which can potentially lead to the development of anti-cancer drugs. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has also been shown to possess anti-viral properties, which can potentially lead to the development of anti-viral drugs.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that it has been shown to possess a number of potential therapeutic applications, making it a promising candidate for drug development. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to be relatively non-toxic, which is important when developing potential drugs. One limitation of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic effects.
Future Directions
There are a number of potential future directions for 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone research. One potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of cancer. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone could be further studied for its anti-viral properties, potentially leading to the development of anti-viral drugs. Finally, further research is needed to fully understand the mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, which could lead to the optimization of its therapeutic effects.
Synthesis Methods
The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves a multi-step process, starting with the reaction of o-phenylenediamine with methyl acrylate to form 2-methyl-1,3-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 3-ethyl-7-methyl-2(3H)-benzimidazolone, which is subsequently isomerized to form 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone.
Scientific Research Applications
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells and to possess anti-viral properties.
properties
CAS RN |
178042-29-0 |
|---|---|
Product Name |
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
InChI Key |
UKUOKIGYMKYDSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



